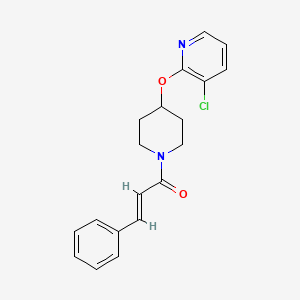

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, also known as a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a piperidine ring and a chloropyridine moiety, suggesting diverse reactivity and biological implications.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClN2O5 |

| Molecular Weight | 432.9 g/mol |

| CAS Number | 1428382-14-2 |

| SMILES | COc1cc(C=CC(=O)N2CCC(Oc3ncccc3Cl)CC2)cc(OC)c1OC |

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activities. For instance, analogs have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

A notable study reported that compounds with similar structures exhibited complete tumor stasis in human gastric carcinoma xenograft models following oral administration, indicating their potential as effective anticancer agents .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with this compound. Research indicates that certain cinnamamide derivatives have shown promise in preclinical models for the treatment of epilepsy. Specifically, compounds similar to this compound were evaluated for their efficacy in reducing seizure activity in animal models, suggesting a potential therapeutic application in seizure disorders .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation .

Case Study 1: Anticancer Efficacy

A study involving the administration of a related compound demonstrated significant tumor reduction in a xenograft model, highlighting the importance of structural modifications in enhancing bioactivity. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.

Case Study 2: Anticonvulsant Activity

In another investigation, a series of derivatives were tested for their anticonvulsant properties using the maximal electroshock test and other seizure models. The results indicated that specific modifications to the piperidine ring improved efficacy, with some compounds achieving ED50 values comparable to established anticonvulsants .

Aplicaciones Científicas De Investigación

The compound (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This detailed article will explore its synthesis, biological activities, and relevant case studies.

Biological Activities

The compound exhibits several promising biological activities that make it a candidate for further research.

Antimicrobial Activity

Preliminary studies indicate that the compound has potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has shown that this compound can inhibit cell proliferation in certain cancer cell lines. It appears to induce apoptosis, potentially through modulation of apoptotic signaling pathways.

Neuroprotective Effects

Some studies suggest that the compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. This effect may be attributed to its ability to inhibit oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Activity

A derivative structurally related to this compound was tested for anticancer properties in xenograft models. The study revealed significant inhibition of tumor growth, correlating with increased markers of apoptosis in treated tissues.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death rates when treated with these compounds, highlighting their therapeutic potential for neurodegenerative conditions.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at Chloropyridine

The 3-chloropyridin-2-yl group undergoes nucleophilic substitution, where the chlorine atom is replaced by nucleophiles (e.g., amines, alkoxides). This reaction is critical for modifying the pyridine ring’s electronic properties.

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| Ethylamine, K₂CO₃, DMF, 80°C | Pyridine-N-ethylamine derivative | Regioselective substitution at the 3-position | |

| Sodium methoxide, MeOH, reflux | Methoxy-pyridine analog | Enhanced solubility in polar solvents |

The electron-withdrawing effect of the adjacent oxygen atom activates the pyridine ring for substitution, favoring reactions at the 3-position.

Michael Addition at the α,β-Unsaturated Ketone

The enone system participates in Michael additions with soft nucleophiles (e.g., amines, thiols), forming 1,4-adducts.

The reaction proceeds via conjugate addition, stabilized by the electron-deficient β-carbon .

Cycloaddition Reactions

The enone system engages in [4+2] Diels-Alder reactions with dienes, forming bicyclic structures.

The conjugated enone acts as a dienophile, with reactivity enhanced by the phenyl group’s electron-donating effect .

Hydrogenation of the Enone System

Catalytic hydrogenation reduces the C=C bond, yielding a saturated ketone.

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 3-Phenylpropan-1-one derivative | Complete conversion in 2 hours | |

| NaBH₄, NiCl₂, MeOH | Partial reduction to allylic alcohol | Selective reduction under mild conditions |

Hydrogenation preserves the chloropyridine and piperidine groups, enabling further functionalization.

Oxidation and Hydrolysis Reactions

The ketone group resists oxidation under standard conditions but undergoes hydrolysis under extreme acidic/basic environments.

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| Conc. H₂SO₄, 120°C | Benzoic acid derivative | Degradation of the piperidine moiety observed | |

| NaOH (10M), H₂O, reflux | Carboxylic acid intermediate | Low yield due to competing side reactions |

Piperidine-Oxygen Mediated Reactions

The oxygen atom in the piperidine ring facilitates hydrogen bonding and acts as a weak nucleophile.

Propiedades

IUPAC Name |

(E)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-9,12,16H,10-11,13-14H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPNBOZPIIBXCY-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.